

# Application Notes and Protocols for SK-575 in In Vitro Assays

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## Compound of Interest

Compound Name: SK-575

Cat. No.: B15544569

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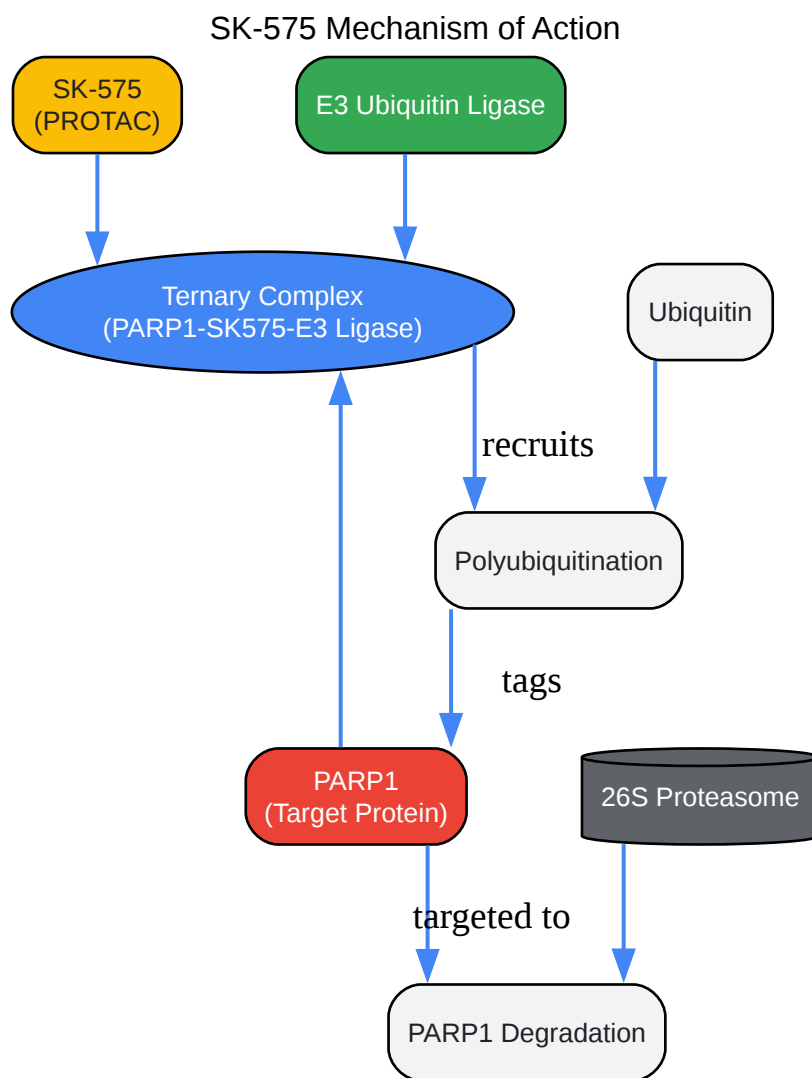
## Introduction

**SK-575** is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Poly(ADP-ribose) polymerase 1 (PARP1).<sup>[1][2]</sup> As a heterobifunctional molecule, **SK-575** links a PARP1 inhibitor to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to selectively eliminate PARP1 protein. This targeted degradation of PARP1 offers a promising therapeutic strategy for cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.<sup>[1][2]</sup>

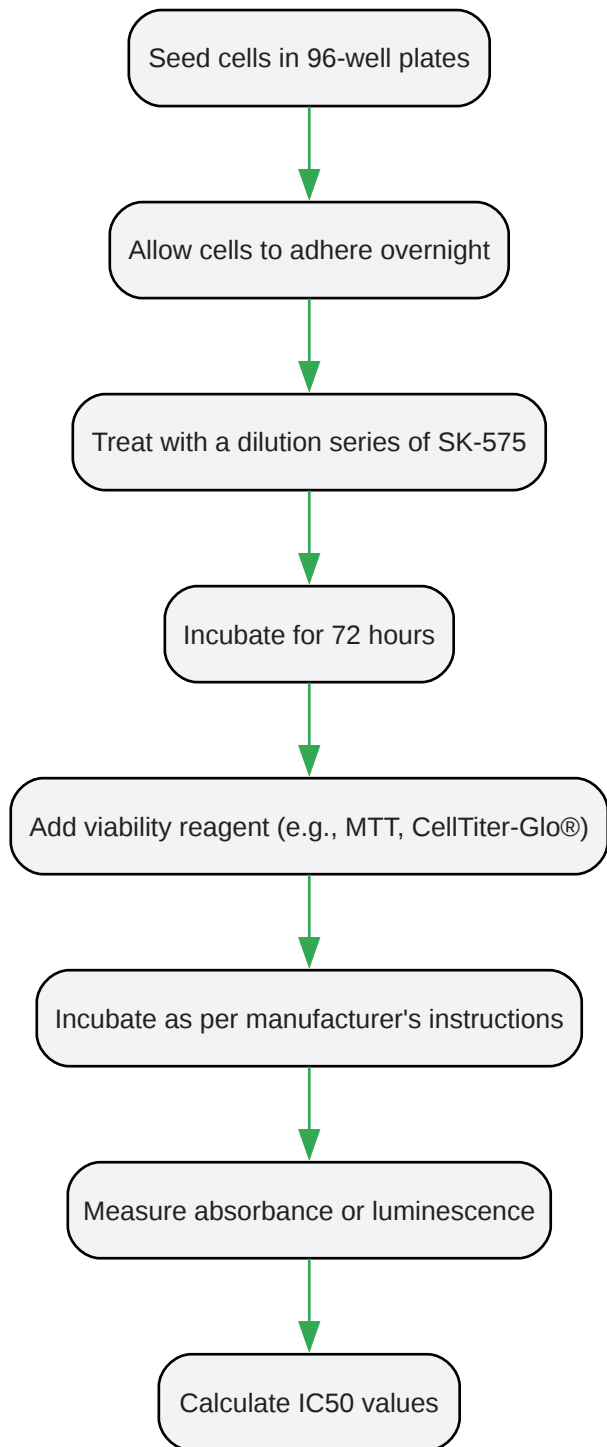
These application notes provide detailed protocols for the in vitro characterization of **SK-575**, focusing on assays to determine its concentration-dependent effects on cell viability, PARP1 protein levels, and DNA damage.

## Mechanism of Action

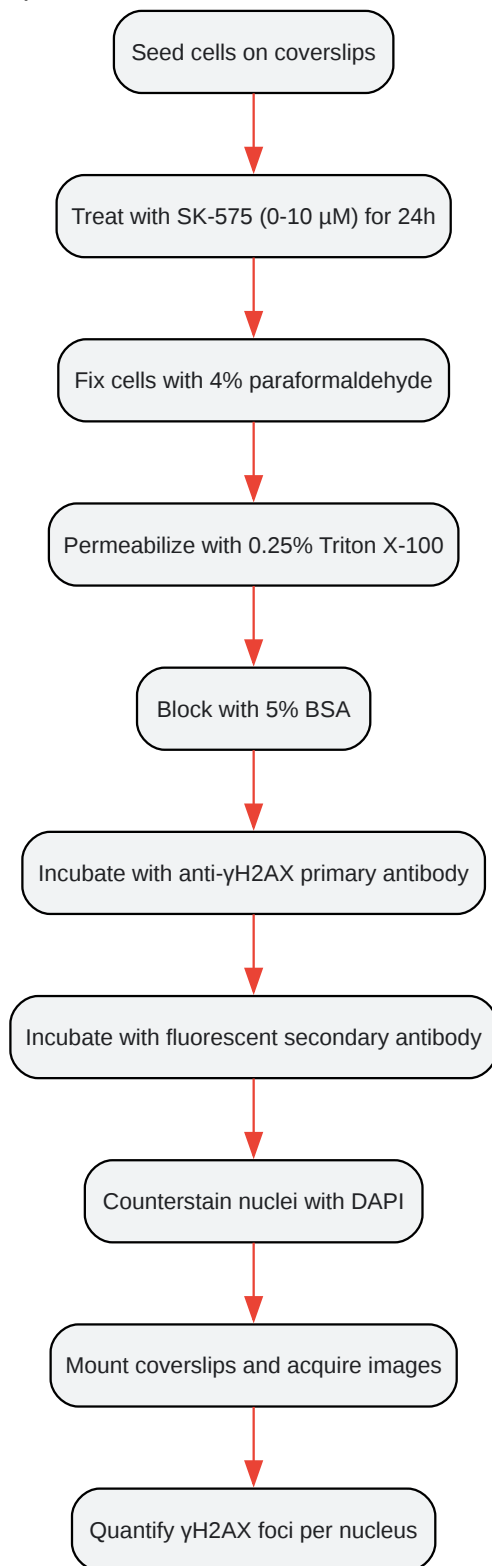
**SK-575** operates through the PROTAC mechanism. One end of the molecule binds to PARP1, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of PARP1, marking it for degradation by the 26S proteasome. The degradation of PARP1 disrupts its crucial role in DNA single-strand break repair. In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA1/2 mutations), the loss of PARP1 function leads to the accumulation of DNA double-strand breaks during replication, ultimately resulting in synthetic lethality and cell death.



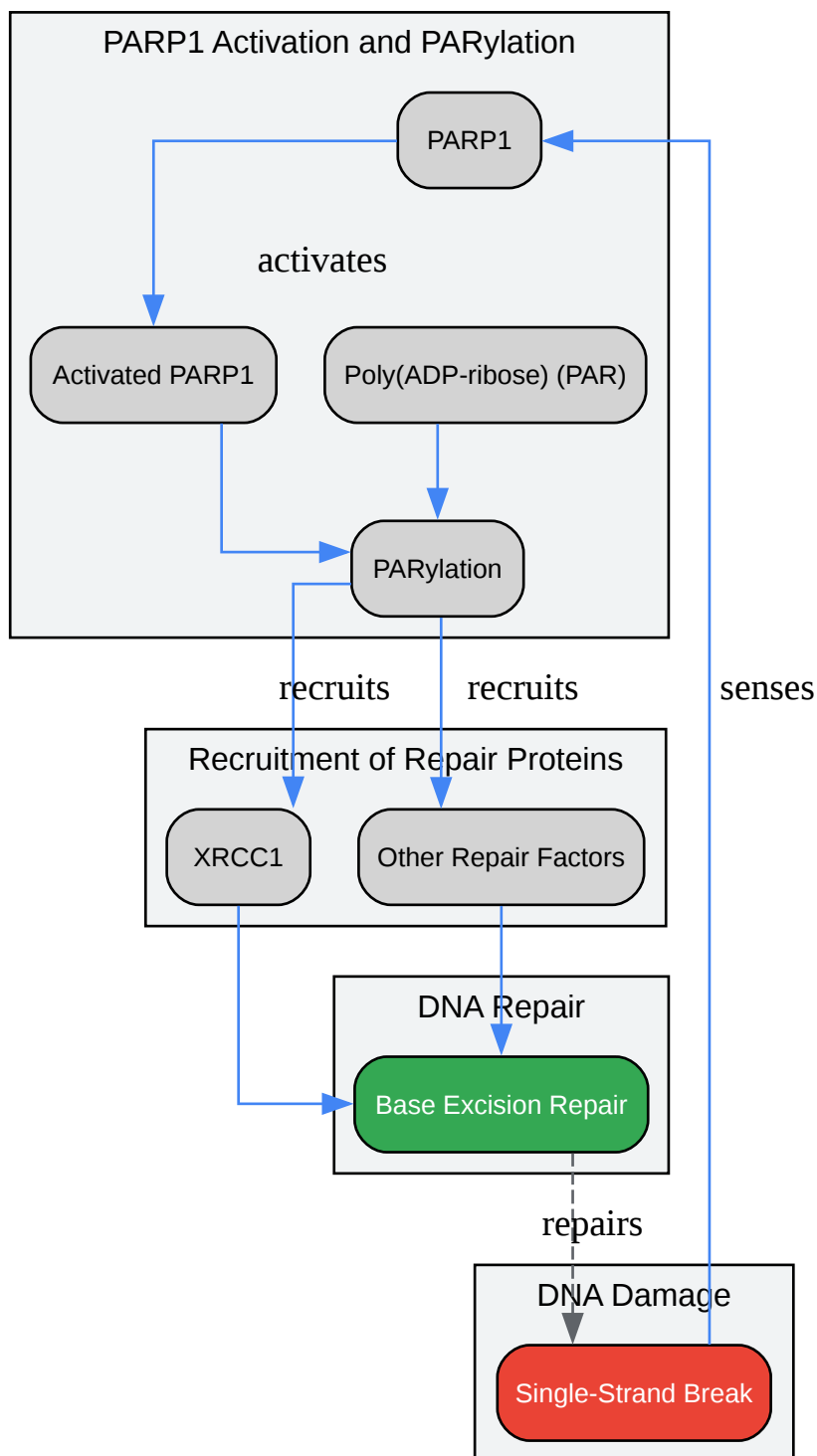
## Cell Viability Assay Workflow



## γH2AX Immunofluorescence Workflow



## PARP1 Signaling in DNA Single-Strand Break Repair

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## References

- 1. Discovery of SK-575 as a Highly Potent and Efficacious Proteolysis-Targeting Chimera Degradar of PARP1 for Treating Cancers - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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